propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Description
Propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a rhodanine-3-acetic acid derivative characterized by a Z-configuration at the C5 benzylidene double bond, a 3-bromophenyl substituent, and a propyl ester moiety. The bromine atom at the 3-position of the benzylidene group likely enhances electronic effects and bioactivity, as seen in related brominated compounds .
Properties
IUPAC Name |
propyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S2/c1-2-6-20-13(18)9-17-14(19)12(22-15(17)21)8-10-4-3-5-11(16)7-10/h3-5,7-8H,2,6,9H2,1H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHUMFZKCRJXHC-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 4-bromobenzaldehyde with thiazolidinone derivatives. One common method involves the reaction of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid . The resulting product is then esterified with propanol to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered biological activities.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a significant building block in organic synthesis and combinatorial chemistry. It is used to create more complex molecules and libraries of biologically active compounds.
Biology
Due to its antimicrobial and antitumor properties, propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a candidate for biological studies that explore its effects on various pathogens and cancer cell lines.
Medicine
The compound is being investigated for its therapeutic potential in drug development, particularly in cancer treatment. Its ability to induce apoptosis in cancer cells highlights its significance in oncological research.
Industry
The unique chemical structure of this compound allows for applications in developing new materials and chemical processes, expanding its utility beyond biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate to High |
| Gram-negative Bacteria | Moderate |
| Fungi | High |
In vitro studies have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
The compound's ability to induce apoptosis in specific cancer cell lines has been documented, suggesting its potential as an anticancer agent. Research has demonstrated that thiazolidine derivatives can effectively target cancer cells through various mechanisms .
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Similarity Description |
|---|---|
| 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | Shares the thiazolidinone core with comparable biological activities. |
| 4-((3-[5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propionyl)amino)benzoic acid | Structurally related with potential therapeutic applications. |
Uniqueness
The specific ester functional group of this compound influences its solubility, stability, and biological activity, making it a valuable compound for further research .
Mechanism of Action
The mechanism of action of propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in metabolic regulation . Additionally, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate and its analogs:
Key Observations:
Structural Variations: The 3-bromobenzylidene group in the target compound distinguishes it from pyrazinyl (compounds 7, 8) and methoxy/hydroxy-substituted analogs (compound 3d). Bromine enhances electrophilicity and may improve binding to biological targets . Ester vs.
Synthetic Feasibility :
- Yields for carboxylic acid analogs range from 31% to 84.5%, with lower yields observed for bulkier substituents (e.g., compound 9 at 31%) . The ethyl ester analog () lacks yield data, suggesting synthetic challenges for ester derivatives.
Biological Activity: Antifungal Activity: Compounds 7 and 8 exhibit broad-spectrum antifungal activity, attributed to the pyrazinyl group’s electron-withdrawing effects . The target compound’s bromine substituent may confer similar or enhanced activity. Antibacterial Potential: The dibromo-ethoxy derivative () showed strong binding to bacterial proteins (-5.7 kcal/mol), suggesting the target compound’s bromine could mimic this interaction .
Physicochemical Properties :
Biological Activity
Overview
Propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure includes a thiazolidine ring and a bromobenzylidene group, contributing to its potential therapeutic applications.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | Propyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
| Molecular Formula | C15H14BrNO3S2 |
| Molecular Weight | 392.31 g/mol |
| CAS Number | Not available |
The biological activity of this compound primarily involves its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
- Anticancer Potential : Research has demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells, suggesting that this compound may be effective against specific cancer cell lines .
Antimicrobial Properties
The compound has been tested against various pathogens, showing effective inhibition:
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate to High |
| Gram-negative Bacteria | Moderate |
| Fungi | High |
In vitro studies have confirmed its efficacy against strains such as Staphylococcus aureus and Candida albicans.
Anticancer Activity
In vitro studies indicate that this compound induces cell cycle arrest and apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Research suggests that the compound may act through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. Results indicated that the compound exhibited significant activity against multidrug-resistant strains, highlighting its potential as a lead compound for further development.
- Anticancer Research : In a study focusing on its anticancer properties, researchers treated several cancer cell lines with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, supporting its potential as an anticancer agent .
Q & A
Q. How to address inconsistent IC50 values in kinase inhibition assays?
- Root cause : Variability in ATP concentrations (1–10 mM) across studies.
- Fix : Normalize data using Z′-factor assays and include controls (e.g., staurosporine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
